![molecular formula C22H13FN4O2S B2968266 (E)-3-((2-fluoro-5-nitrophenyl)amino)-2-(4-(naphthalen-1-yl)thiazol-2-yl)acrylonitrile CAS No. 477298-21-8](/img/structure/B2968266.png)
(E)-3-((2-fluoro-5-nitrophenyl)amino)-2-(4-(naphthalen-1-yl)thiazol-2-yl)acrylonitrile
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Description
(E)-3-((2-fluoro-5-nitrophenyl)amino)-2-(4-(naphthalen-1-yl)thiazol-2-yl)acrylonitrile is a useful research compound. Its molecular formula is C22H13FN4O2S and its molecular weight is 416.43. The purity is usually 95%.
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Scientific Research Applications
Pharmaceutical Industry
Thiazole derivatives form part of several important drugs, including antibiotics like penicillin. They have been identified for potential applications in managing diseases such as diabetes, inflammation, and various types of cancer. They are also being explored as antiviral agents, including against diseases like COVID-19 .
Agriculture
Thiazole-derived compounds are used as fungicides and pesticides, contributing to plant protection and yield improvement .
Cosmetics
In the cosmetics industry, thiazoles may be used as additives or active ingredients due to their various biological activities .
Catalysis and Material Science
Thiazoles are involved in catalysis and material science applications, including light harvesting, mass manufacture of LEDs, photochromes, molecular switches, and nonlinear optical materials .
Rubber Industry
Some derivatives of thiazole are used as bonding agents in rubber, enhancing the durability and performance of rubber products .
Photography
Thiazoles play a role in the synthesis of chemicals used in photography, possibly due to their light-sensitive properties .
Synthesis of Dyes
Derivatives of thiazole are prominent in the synthesis of dyes such as Thioflavin T .
Antibacterial and Antioxidant Activities
Thiazole-based Schiff base compounds have demonstrated significant pharmacological potential with antibacterial, antifungal, anti-inflammatory, antioxidant, and antiproliferative activities .
properties
IUPAC Name |
(E)-3-(2-fluoro-5-nitroanilino)-2-(4-naphthalen-1-yl-1,3-thiazol-2-yl)prop-2-enenitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H13FN4O2S/c23-19-9-8-16(27(28)29)10-20(19)25-12-15(11-24)22-26-21(13-30-22)18-7-3-5-14-4-1-2-6-17(14)18/h1-10,12-13,25H/b15-12+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BIPDGMZAHFRLKX-NTCAYCPXSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C3=CSC(=N3)C(=CNC4=C(C=CC(=C4)[N+](=O)[O-])F)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C=CC=C2C3=CSC(=N3)/C(=C/NC4=C(C=CC(=C4)[N+](=O)[O-])F)/C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H13FN4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-3-((2-fluoro-5-nitrophenyl)amino)-2-(4-(naphthalen-1-yl)thiazol-2-yl)acrylonitrile |
Disclaimer and Information on In-Vitro Research Products
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